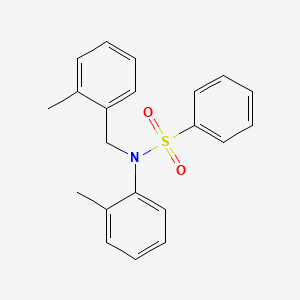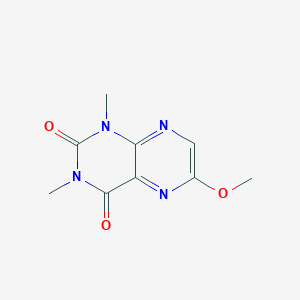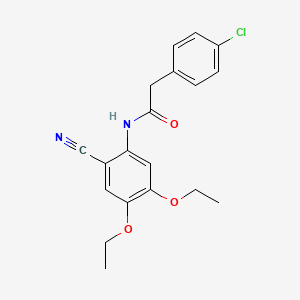![molecular formula C17H18N2O2 B3609656 3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B3609656.png)
3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide
Overview
Description
Synthesis Analysis
A continuous flow microreactor system was developed to synthesize a similar compound, N-(3-Amino-4-methylphenyl)benzamide . The synthesis involved the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The reaction kinetics parameters were determined in the microflow system .Mechanism of Action
Target of Action
The primary target of 3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription . This compound interacts directly with the C-terminal two-thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) of β-catenin .
Mode of Action
This compound induces β-catenin ubiquitination and proteasomal degradation . This process involves the tagging of β-catenin with ubiquitin molecules, marking it for destruction by the proteasome, a complex that degrades unneeded or damaged proteins in the cell .
Biochemical Pathways
The degradation of β-catenin by this compound affects the Wnt signaling pathway . This pathway is involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting β-catenin, the compound disrupts the Wnt signaling pathway, leading to a decrease in Wnt signaling-dependent proliferation of cancer cells .
Pharmacokinetics
The compound is known to be cell-permeable , suggesting that it can cross cell membranes and reach its intracellular target, β-catenin
Result of Action
The result of this compound’s action is a selective inhibition against Wnt signaling-dependent proliferation of cancer cells . This means that the compound can potentially slow down or stop the growth of certain types of cancer cells that rely on the Wnt signaling pathway for proliferation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide in lab experiments is its diverse biological activities, which make it a versatile compound for studying various biological processes. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain assays.
Future Directions
There are several potential future directions for the study of 3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide. One area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent. Additionally, the development of more efficient synthesis methods for this compound could lead to its wider use in various fields of research.
Scientific Research Applications
3-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide has been extensively studied for its potential in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties. This compound has also been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biochemical Analysis
Biochemical Properties
Based on its structure, it may interact with enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the compound’s molecular structure, particularly its amide group and aromatic rings .
Molecular Mechanism
It could potentially interact with biomolecules through binding interactions, leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, influencing metabolic flux or metabolite levels .
properties
IUPAC Name |
3-methyl-N-[2-(4-methylanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-6-8-15(9-7-12)19-16(20)11-18-17(21)14-5-3-4-13(2)10-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIOUOCBRFJHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3609577.png)


![N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3609610.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-isopropylacetamide](/img/structure/B3609617.png)


![1-[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]-4-methylpiperazine](/img/structure/B3609632.png)
![N-(4-{[2-(anilinocarbonothioyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B3609635.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B3609638.png)
![N-benzyl-2-[(4-morpholinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3609643.png)
![N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B3609684.png)
![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B3609692.png)